6-bromo-5-methyl-1H-quinazolin-4-one
Description
6-Bromo-5-methyl-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 6 and a methyl group at position 5 of the quinazolinone core.
Synthesis: The compound can be synthesized via cyclization reactions starting from substituted anthranilic acids. For instance, 5-bromoanthranilic acid reacts with acetic anhydride to form intermediates like 6-bromo-2-methyl-4H-benzo[1,3]oxazin-4-one, which is further treated with hydrazine hydrate to yield quinazolinone derivatives . Modifications at positions 5 and 6 influence reactivity and biological activity, making substituent positioning critical .
Properties
IUPAC Name |
6-bromo-5-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSPYAXWZQVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazinone Intermediate Route
A widely reported method involves the cyclization of 5-bromoanthranilic acid derivatives. For instance, 5-bromoanthranilic acid reacts with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazin-4(3H)-one . This intermediate is subsequently treated with methylamine or methyl-containing nucleophiles to introduce the methyl group at position 5. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring expansion (Scheme 1).
Scheme 1 : Synthesis via benzoxazinone intermediate
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5-Bromoanthranilic acid → 6-bromo-2-methyl-3,1-benzoxazin-4(3H)-one (acetic anhydride, reflux).
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Reaction with methylamine (glacial acetic acid, 8–10 hrs reflux) → 6-bromo-5-methyl-1H-quinazolin-4-one .
Key spectral data for the final product include:
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IR (KBr) : 1710 cm⁻¹ (C=O stretch), 2952 cm⁻¹ (C-H stretch of methyl).
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¹H NMR (DMSO-d₆) : δ 2.13 ppm (s, 3H, -CH₃), 6.58–8.60 ppm (m, aromatic protons).
Chloroformamidine-Mediated Cyclization
Patent-Based Synthesis Using 3-Alkylbenzeneamines
An optimized route from EP0253396A2 employs 2-cyano-4-bromo-3-methylbenzeneamine as the precursor. Reacting this with chloroformamidine hydrochloride at 150–175°C in dimethyl sulfone yields 6-bromo-5-methyl-2,4-quinazolinediamine , which is hydrolyzed to the target compound (Scheme 2).
Scheme 2 : Chloroformamidine cyclization pathway
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2-Cyano-4-bromo-3-methylbenzeneamine + chloroformamidine hydrochloride → cyclization (150–175°C, 1–2 hrs).
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Hydrolysis (HCl, reflux) → This compound .
Critical Reaction Parameters :
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Solvent : Dimethyl sulfone enhances cyclization efficiency due to its high polarity and boiling point.
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Yield : ~70–75% after recrystallization (ethanol/water).
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IR Validation : Peaks at 3121 cm⁻¹ (N-H stretch) and 2231 cm⁻¹ (C≡N stretch) confirm intermediate formation.
Nitration-Reduction Sequence for Bromo-Methyl Substitution
Sequential Functionalization of Toluene Derivatives
A multi-step approach from the same patent starts with 2,6-dichloro-3-nitrotoluene . Nitration introduces a nitro group at position 4, followed by catalytic reduction to an amine. Subsequent cyanation and cyclization yield the quinazolinone core (Scheme 3).
Scheme 3 : Nitration-reduction-cyclization sequence
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2,6-Dichloro-3-nitrotoluene → nitration (HNO₃, H₂SO₄) → 2,6-dichloro-3,4-dinitrotoluene .
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Catalytic hydrogenation (H₂, Pd/C) → 2,6-dichloro-3,4-diaminotoluene .
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Cyanation (CuCN, DMF) → 2-cyano-4-chloro-3-methylbenzeneamine .
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Cyclization (chloroformamidine hydrochloride, 175°C) → This compound .
Key Advantages :
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Avoids diazotization steps, improving safety and scalability.
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Spectral Confirmation : ¹H NMR shows a singlet at δ 2.45 ppm for the methyl group.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Reaction Optimization Insights
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Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfone) enhance cyclization rates by stabilizing transition states.
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Temperature Control : Maintaining 150–175°C during chloroformamidine reactions prevents byproduct formation.
Analytical Characterization and Validation
Spectroscopic Profiling
Chemical Reactions Analysis
6-bromo-5-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis and Properties
6-Bromo-5-methyl-1H-quinazolin-4-one can be synthesized through various methods, often involving the reaction of substituted anthranilic acids with appropriate reagents. The typical synthetic route includes cyclization reactions that yield the quinazolinone structure, which is crucial for its biological activity.
Synthetic Route Example
- Starting Material : 5-bromoanthranilic acid
- Reagents : Acetic anhydride, isonictinoly chloride
- Conditions : Reflux in a suitable solvent (e.g., pyridine)
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
The compound has demonstrated efficacy against various bacterial and fungal strains. For instance:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans
- Method : Agar diffusion method showed notable inhibition zones.
Anticancer Properties
Preliminary studies suggest that this quinazolinone derivative may inhibit the proliferation of cancer cells:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549)
- IC50 Values : Low micromolar range indicating potent activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various quinazolinone derivatives, including this compound. The results indicated significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a cytotoxicity assay against several human cancer cell lines, this compound demonstrated promising anti-proliferative effects. The study highlighted the potential of this compound as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
The biological and physicochemical properties of quinazolinones are highly dependent on substituent positions and types. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Solubility: The 5-methyl group increases hydrophobicity, reducing aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., 3-amino-6-bromo-2-methylquinazolin-4(3H)-one) .
- Thermal Stability : Bromine at C6 improves thermal stability (decomposition >300°C) compared to C8-bromo derivatives, which degrade at ~250°C .
Q & A
Q. How can the synthesis of 6-bromo-5-methyl-1H-quinazolin-4-one be optimized for high yield and purity?
Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, reacting 5-bromo anthranilic acid with methyl-substituted acyl chlorides in pyridine under reflux conditions (e.g., 120–130°C for 3 hours) can yield the quinazolinone core. Key steps include:
- Purification: Recrystallization from ethanol or DMSO-d6 to remove unreacted starting materials.
- Monitoring: Thin-layer chromatography (TLC) with silica gel plates and UV visualization for reaction progress .
- Reagent selection: Hydrazine hydrate is often used for introducing amino groups, but stoichiometric control is critical to avoid side products .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: DMSO-d6 is the preferred solvent due to the compound’s limited solubility. Key signals include the quinazolinone C=O (δ ~160–165 ppm in 13C NMR) and aromatic protons (δ ~7.0–8.5 ppm in 1H NMR) .
- IR spectroscopy: Confirm the presence of C=O (1665–1680 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Mass spectrometry (EI/ESI): Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₆BrN₂O: ~252.97 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and packing interactions. For example:
Q. What computational methods are suitable for predicting the pharmacological activity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., bromine as a halogen bond donor) .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding with targets like kinase enzymes (e.g., CDC2-like kinases). Focus on interactions with the quinazolinone core and bromine’s role in hydrophobic pockets .
- ADMET prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition due to bromine) .
Q. How can contradictory results in biological assays (e.g., analgesic vs. cytotoxic activity) be systematically addressed?
Answer:
- Dose-response curves: Test multiple concentrations (e.g., 0.1–100 µM) to distinguish therapeutic vs. toxic thresholds. Use ANOVA for statistical significance .
- Off-target screening: Employ kinase profiling panels (e.g., Reaction Biology Corp.) to identify unintended interactions .
- Control experiments: Compare with structurally analogous compounds (e.g., 6-arylquinazolinones) to isolate the bromine/methyl effects .
Methodological Challenges
Q. How to design a SAR study for this compound derivatives?
Answer:
- Core modifications: Synthesize analogs with substituents at positions 2, 3, or 6 (e.g., replacing bromine with Cl or NH₂) .
- Bioisosteres: Substitute the methyl group with CF₃ or ethyl to assess steric/electronic impacts .
- Assay selection: Prioritize enzyme inhibition (e.g., COX-2 for analgesia) and cell viability assays (e.g., MTT on HeLa cells) .
Q. What strategies mitigate crystallization challenges for this compound?
Answer:
- Solvent screening: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding: Introduce microcrystals from analogous compounds (e.g., 6-chloro-quinazolinones) .
- Temperature gradients: Gradual cooling from 50°C to 4°C to enhance lattice formation .
Data Interpretation
Q. How to analyze conflicting NMR and mass spectrometry data?
Answer:
Q. What statistical approaches validate reproducibility in pharmacological studies?
Answer:
- Bland-Altman plots: Assess agreement between replicate experiments.
- Power analysis: Determine sample size (n ≥ 3) to achieve 80% confidence intervals .
- Meta-analysis: Compare results with published data on similar quinazolinones .
Advanced Applications
Q. Can this compound act as a kinase inhibitor?
Answer: Yes, structural analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) inhibit kinases like CLK1 via competitive binding to the ATP pocket. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
